2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBFAQZJPMCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-31-0 | |
| Record name | 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Biological Activity & Therapeutic Potential of 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Executive Summary
Compound: 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole Role: High-Value Pharmacophore & Synthetic Intermediate Primary Applications: Oncology (Kinase/Enzyme Inhibition), Antimicrobial Therapeutics, and Agrochemicals.
This technical guide analyzes the biological profile of This compound , a critical scaffold in medicinal chemistry. While often utilized as a reactive intermediate due to the labile chlorine at the C2 position, the core structure itself dictates the pharmacological specificity of its derivatives. The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, enabling interaction with DNA replication machinery and kinase domains, while the p-chlorophenyl moiety enhances lipophilicity and metabolic stability. This guide details its synthesis, biological mechanisms, and experimental protocols for validation.
Chemical Profile & Structural Biology
Pharmacophore Analysis
The biological potency of this compound rests on two structural pillars:
-
The 1,3,4-Thiadiazole Core: A mesoionic, five-membered ring that serves as a hydrogen-binding domain and a two-electron donor system.[1] It mimics the peptide bond, allowing it to penetrate cell membranes and interact with biological targets like kinases and carbonic anhydrases.
-
The 5-(4-Chlorophenyl) Moiety: The chlorine substituent at the para position of the phenyl ring increases the compound's lipophilicity (
), facilitating transport across the lipid bilayer of bacteria and cancer cells. It also provides metabolic resistance against oxidative degradation.
Reactivity & Derivatization
The chlorine atom at position 2 is highly susceptible to nucleophilic aromatic substitution (
Therapeutic Spectrum: In-Depth Analysis
Anticancer Activity
Derivatives synthesized from this scaffold exhibit potent cytotoxicity against multiple human tumor cell lines, including MCF-7 (Breast) , HepG2 (Liver) , and A549 (Lung) .[2][3]
-
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Derivatives often target EGFR and HER-2 receptors, blocking downstream signaling pathways (MAPK/ERK) essential for tumor proliferation.
-
Carbonic Anhydrase Inhibition: The sulfonamide derivatives of this scaffold selectively inhibit tumor-associated Carbonic Anhydrase isoforms (CA IX and XII), disrupting pH regulation in hypoxic tumor microenvironments.
-
Apoptosis Induction: Treatment leads to cell cycle arrest at the G2/M phase and upregulates the Bax/Bcl-2 ratio, triggering caspase-dependent apoptosis.
-
Antimicrobial & Antifungal Activity
The core scaffold demonstrates broad-spectrum activity, particularly when the 2-position is substituted with secondary amines or Schiff bases.
-
Antibacterial: Effective against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[4] The lipophilic chlorophenyl tail aids in penetrating the bacterial cell wall.
-
Antifungal: Shows efficacy against Aspergillus niger and Candida albicans, likely through the inhibition of ergosterol synthesis or disruption of fungal membrane integrity.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the multi-targeted mechanism of action for drugs derived from this scaffold.
Figure 1: Multi-modal mechanism of action for 1,3,4-thiadiazole derivatives in oncology.
Experimental Protocols
Synthesis of the Core Intermediate
Objective: Synthesize this compound from its amine precursor via a modified Sandmeyer reaction.
Reagents:
-
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Starting Material)[2][5][6]
-
Sodium Nitrite (
)[5] -
Hydrochloric Acid (
, 37%) -
Copper powder (Catalyst, optional but recommended for yield)
Protocol:
-
Dissolution: Suspend 10 mmol of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole in 30 mL of concentrated HCl at -5°C to 0°C. Ensure vigorous stirring.
-
Diazotization: Dropwise add a solution of
(15 mmol) in water, maintaining the temperature below 0°C. Stir for 1 hour to form the diazonium salt intermediate. -
Substitution: Slowly warm the mixture to room temperature. (Optional: Add activated copper powder to facilitate decomposition). Stir for 4–6 hours. Nitrogen gas evolution indicates reaction progress.
-
Work-up: Pour the reaction mixture into crushed ice. The solid precipitate is the crude 2-chloro product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain needle-like crystals.
-
Validation: Confirm structure via Melting Point (approx. 125–127°C) and
H-NMR.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine the IC50 of the synthesized derivative against MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h at 37°C ( ). -
Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to control.
Structure-Activity Relationship (SAR)[7]
The optimization of this scaffold relies on precise modifications at the C2 and C5 positions.
| Position | Modification | Effect on Biological Activity |
| C5 (Aryl) | 4-Cl-Phenyl | Optimal. Enhances lipophilicity and antimicrobial potency. |
| 4-NO2-Phenyl | Increases toxicity but may enhance antibacterial spectrum. | |
| 4-OCH3-Phenyl | Reduces antibacterial activity; may improve antifungal selectivity. | |
| C2 (Linker) | -Cl (Chloro) | Reactive Intermediate. Low direct activity; precursor for synthesis. |
| -NH-R (Amine) | High anticancer activity (esp.[2][7][8] with piperazine/morpholine). | |
| -S-R (Thioether) | Enhances antifungal activity. | |
| -SO2-NH-R | Potent Carbonic Anhydrase inhibition (antitumor).[2] |
Synthesis Workflow Diagram
Figure 2: Synthetic route from commodity chemicals to the active chloro-intermediate.
References
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. Molecules, 2022.
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 2010.[9]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 2025.
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 2025.[10][11]
-
Synthesis of this compound. PrepChem.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. prepchem.com [prepchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the putative mechanism of action of a specific derivative, 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader class of 2,5-disubstituted 1,3,4-thiadiazoles to postulate and explore its likely biological activities and molecular targets. We will traverse potential anticancer, enzyme inhibitory, and other pharmacological pathways, providing a robust framework for future investigation. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols to dissect the compound's true mechanistic signature.
Introduction: The Prominence of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and a sulfur atom. This structure is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic properties and a wide array of biological activities.[1][2][3][4][5][6][7] Its mesoionic character facilitates crossing cellular membranes, allowing for robust interaction with various biological targets.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[3][5][8][9][10][11]
The subject of this guide, this compound, possesses the characteristic 2,5-disubstitution pattern. The presence of a chloro substituent at the 2-position and a 4-chlorophenyl group at the 5-position suggests a potential for significant biological activity, likely driven by interactions with specific molecular targets. This document will explore the most probable mechanisms of action based on extensive data from analogous compounds.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on the recurring biological activities of structurally similar 1,3,4-thiadiazole derivatives, we can formulate a multi-target hypothesis for the mechanism of action of this compound, primarily focusing on its potential as an anticancer agent.
Anticancer Activity: A Primary Focus
The most extensively documented activity of 1,3,4-thiadiazole derivatives is their anticancer potential.[1][2][3][5][12][13][14][15][16][17][18] Several distinct, yet potentially interconnected, mechanisms have been proposed.
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target in hormone-dependent breast cancers.[12] Numerous 1,3,4-thiadiazole derivatives have been designed and synthesized as potential nonsteroidal aromatase inhibitors.[12][14] The nitrogen atoms within the thiadiazole ring are thought to interact with the heme iron of the aromatase active site.[12] Given the structural similarities, this compound is a candidate for aromatase inhibition.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Dysregulation of the cell cycle is a hallmark of cancer. Some 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase, a phenomenon often linked to the inhibition of cyclin-dependent kinases like CDK1.[1] This suggests that the compound could interfere with the cellular machinery responsible for cell division.
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are involved in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have demonstrated selective inhibition of these tumor-associated CAs.
-
Apoptosis Induction: A significant body of evidence points to the ability of 1,3,4-thiadiazoles to induce programmed cell death (apoptosis) in cancer cells.[1][13] This can be mediated through various pathways, including the activation of caspases (like Caspase 3 and Caspase 8) and modulation of the Bax/Bcl-2 protein ratio.[13][19]
-
DNA Replication Interference: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids.[18] This structural mimicry may allow these compounds to interfere with DNA replication processes, leading to the inhibition of cancer cell proliferation.[13][18]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The human epidermal growth factor receptors (HERs), such as EGFR and HER-2, are crucial drivers of cell growth and proliferation, and their overexpression is common in many cancers.[18] Some 1,3,4-thiadiazole derivatives have been reported to inhibit the phosphorylation of these receptors, thereby blocking downstream signaling cascades.[18]
The following diagram illustrates the potential multifaceted anticancer mechanisms of this compound.
Figure 1: Postulated multifaceted anticancer mechanism of action.
Other Potential Biological Activities
While anticancer activity is a primary hypothesis, the versatility of the 1,3,4-thiadiazole scaffold suggests other potential mechanisms of action.
-
α-Glucosidase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9] This suggests a potential application in the management of type 2 diabetes.
-
Monoamine Oxidase (MAO) Inhibition: Certain 1,3,4-thiadiazole compounds have shown selective inhibitory activity against MAO-A, an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[10] This points towards a potential for antidepressant or neuroprotective effects.
-
Antimicrobial and Antiviral Activity: The 1,3,4-thiadiazole nucleus is a component of various antimicrobial and antiviral agents.[3][4][6][11][16][20][21][22] The mechanism often involves interference with microbial cellular processes or viral replication.
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a systematic and rigorous experimental approach is essential. The following protocols provide a roadmap for this investigation.
In Vitro Anticancer Activity Assessment
This workflow aims to determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines and to begin dissecting the underlying mechanism.
Figure 2: Experimental workflow for in vitro anticancer evaluation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization and Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Objective: To investigate the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).
Objective: To determine if the compound induces apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Target Validation and Pathway Analysis
This workflow focuses on identifying the specific molecular targets and signaling pathways affected by the compound.
Objective: To assess the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bax, Bcl-2, CDK1, Cyclin B1, p-EGFR, total EGFR). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Objective: To directly measure the inhibitory effect of the compound on specific enzymes.
Protocol (Example: Aromatase Inhibition Assay):
-
Assay Principle: Utilize a commercially available aromatase inhibitor screening kit (e.g., a fluorescent-based assay).
-
Reaction Setup: In a 96-well plate, combine human recombinant aromatase enzyme, the fluorogenic substrate, and various concentrations of this compound. Include a positive control inhibitor (e.g., letrozole).
-
Incubation and Measurement: Incubate the plate at the recommended temperature and time. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of aromatase inhibition and determine the IC50 value of the compound.
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be presented in a structured tabular format.
| Assay | Cell Line | Parameter | Result |
| MTT Assay | MCF-7 | IC50 (µM) | TBD |
| HepG2 | IC50 (µM) | TBD | |
| A549 | IC50 (µM) | TBD | |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M (at IC50) | TBD |
| Apoptosis Assay | MCF-7 | % Apoptotic Cells (at IC50) | TBD |
| Aromatase Inhibition | - | IC50 (µM) | TBD |
| Carbonic Anhydrase IX Inhibition | - | IC50 (µM) | TBD |
Table 1: Summary of In Vitro Biological Evaluation Data. TBD: To Be Determined.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for understanding the mechanism of action of this compound. The proposed multi-target hypothesis, centered on anticancer activity through enzyme inhibition, apoptosis induction, and signaling pathway modulation, is grounded in the extensive literature on the 1,3,4-thiadiazole scaffold. The detailed experimental workflows offer a clear path for researchers to systematically investigate and validate these hypotheses.
Future research should focus on executing these protocols to generate robust data on the compound's biological activity. Should promising anticancer activity be confirmed, further in vivo studies in animal models will be warranted to assess its efficacy, pharmacokinetics, and safety profile. The exploration of its potential as an inhibitor of other enzymes, such as α-glucosidase and MAO-A, could also open new avenues for therapeutic applications. The journey to fully elucidate the mechanism of action of this intriguing molecule is just beginning, and the insights gained will undoubtedly contribute to the broader understanding of 1,3,4-thiadiazole derivatives in drug discovery.
References
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis.
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym
- New 1,3,4-Thiadiazole Deriv
- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Review Article on Synthesis of 1,3,4-Thiadiazole Deriv
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling. PubMed Central.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
- Biological Profile of Thiadiazole. PharmacologyOnLine.
- Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. DOI.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
- Design of target compounds 3, 4a–i and 5a–e.
- This compound. ChemBK.
- 174 Thiadiazoles and Their Properties. ISRES.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
Sources
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. isres.org [isres.org]
- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nanobioletters.com [nanobioletters.com]
- 22. researchgate.net [researchgate.net]
The 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in heterocyclic chemistry, consistently demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a particularly promising scaffold: 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. We will dissect its synthesis, physicochemical properties, and diverse biological activities, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols, mechanistic insights, and future perspectives to facilitate the rational design of novel therapeutics based on this versatile core.
Introduction: The Privileged 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its significance in medicinal chemistry is well-established, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This versatility stems from several key features:
-
Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases. This allows thiadiazole derivatives to potentially interfere with DNA replication and other cellular processes involving nucleic acids.[4][5][6]
-
Physicochemical Properties: The presence of the sulfur atom enhances lipophilicity, which can improve membrane permeability and bioavailability.[7] The mesoionic character of the ring further contributes to its ability to cross biological membranes.[4][5][6]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3]
-
Metabolic Stability: The aromatic nature of the 1,3,4-thiadiazole ring imparts significant in vivo stability, a desirable characteristic for drug candidates.[8]
The this compound scaffold combines this privileged heterocyclic core with two chlorine-substituted phenyl rings. The chloro substituents can significantly influence the electronic and steric properties of the molecule, often enhancing its biological activity.
Synthesis of the Core Scaffold
The synthesis of this compound is a well-established process, typically proceeding through the cyclization of a thiosemicarbazide derivative. The following is a detailed, step-by-step protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This intermediate is typically synthesized from 4-chlorobenzaldehyde and thiosemicarbazide.
Step 2: Diazotization and Chlorination
The key transformation involves the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom.
Materials:
-
2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
37% Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ethanol (for recrystallization)
-
Salt-ice bath
Procedure:
-
In a suitable reaction vessel, cool 225 mL of 37% hydrochloric acid in a salt-ice bath.
-
To the cooled acid, add 18.3 g (0.087 mole) of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with stirring.
-
Cool the mixture to -5 °C.
-
Prepare a solution of 25.0 g (0.338 mole) of sodium nitrite in 100 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of one hour, maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Heat the reaction mixture on a steam bath for one hour.
-
Cool the mixture and filter the precipitated solid.
-
Recrystallize the crude product from ethanol to yield this compound.[9]
Expected Yield: Approximately 6.0 g. Melting Point: 125-127 °C.[9]
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic profile and overall drug-likeness.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂S | [10] |
| Molar Mass | 231.1 g/mol | [10] |
| Appearance | Solid | |
| Melting Point | 125-127 °C | [9] |
| Calculated logP | ~3.5-4.0 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Rotatable Bonds | 1 | (Calculated) |
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[11]
-
Molecular Weight < 500 Da: 231.1 g/mol (Pass)
-
logP ≤ 5: ~3.5-4.0 (Pass)
-
Hydrogen Bond Donors ≤ 5: 0 (Pass)
-
Hydrogen Bond Acceptors ≤ 10: 2 (Pass)
The this compound scaffold adheres to all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for development as an orally bioavailable drug.
Biological Activities and Mechanisms of Action
The this compound scaffold has demonstrated a remarkable range of biological activities.
Anticancer Activity
Derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The anticancer activity of 1,3,4-thiadiazole derivatives is often multifactorial. For the this compound scaffold, several mechanisms have been proposed:
-
Induction of Apoptosis: Many thiadiazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspases, a family of proteases that execute the apoptotic process.
-
Enzyme Inhibition: This scaffold has been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation, such as:
-
Carbonic Anhydrases (CAs): Specifically, isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6]
-
Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell growth and division.
-
Signaling Pathway Diagram: Anticancer Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted 1,3,4-Thiadiazoles in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This is often attributed to the unique electronic and physicochemical properties of the thiadiazole ring, which can interact with various biological targets in pathogenic microorganisms.[1][2]
Structure-activity relationship studies have revealed that the nature and position of substituents on the 1,3,4-thiadiazole ring are critical determinants of antimicrobial potency. Notably, halogen substitutions, particularly chlorine, on appended phenyl rings have been shown to enhance the antimicrobial activity of these derivatives.[1] The presence of a chloro-substituent can modulate the lipophilicity and electronic properties of the molecule, potentially improving its ability to penetrate microbial cell membranes and interact with intracellular targets.[1][2]
This document provides a detailed guide for the comprehensive in vitro evaluation of the antimicrobial activity of a specific, promising compound: 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole . The protocols outlined herein are based on established, standardized methodologies to ensure reproducible and comparable results, crucial for the advancement of novel antimicrobial candidates in the drug development pipeline.
Materials and Reagents
-
Test Compound: this compound
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strain: Candida albicans (e.g., ATCC 90028)
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile serological pipettes and pipette tips
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This protocol is a cornerstone for assessing the potency of a novel compound.
1. Preparation of the Test Compound Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility should be confirmed, and the solution should be clear.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth medium to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 by adding a calculated amount of the stock solution to the broth to make a total volume of 200 µL. This will be twice the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the final bacterial or fungal inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or 24-48 hours for Candida albicans, in ambient air.
5. Reading the MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined to ascertain whether the compound has a cidal (killing) or static (inhibitory) effect on the pathogen. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
1. Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.
2. Plating:
-
Spread the aliquot onto a fresh, drug-free agar plate (MHA for bacteria, SDA for fungi).
3. Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours (or longer for slower-growing organisms).
4. Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format to allow for easy comparison of the compound's activity against different pathogens.
Table 1: Illustrative Antimicrobial Activity of this compound
| Test Organism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 8 | 16 | Bactericidal (2) |
| MRSA | 43300 | 16 | 32 | Bactericidal (2) |
| Escherichia coli | 25922 | 32 | >128 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | Bacteriostatic (>4) |
| Candida albicans | 90028 | 16 | 64 | Fungistatic (4) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates a cidal effect.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests a static effect, where the compound inhibits growth but does not kill the organism at similar concentrations.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of the antimicrobial activity of this compound. Based on the structure-activity relationships of related compounds, it is hypothesized that this molecule will exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.[1][3][4]
Positive results from these initial screens, such as low MIC and MBC values against clinically relevant pathogens, would warrant further investigation. Subsequent studies could include time-kill kinetics assays, evaluation of activity against biofilms, mechanism of action studies, and in vivo efficacy testing in appropriate animal models.[5][6] The systematic application of these standardized methods is essential for the rigorous evaluation and potential advancement of this compound as a novel antimicrobial drug candidate.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). Dove Press. [Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018, November 29). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4,-thiadiazole derivatives. (n.d.). Europe PMC. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). Semantic Scholar. [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022, May 15). PMC. [Link]
-
Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][4][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021, April 17). ResearchGate. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022, June 4). PMC. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). PubMed. [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021, January 20). Sciendo. [Link]
-
Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. (2015, November 4). Purdue e-Pubs. [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (n.d.). PLOS One - Research journals. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Executive Summary
This application note details a robust, modular protocol for the synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole , a critical electrophilic scaffold in medicinal chemistry. 1,3,4-Thiadiazoles act as "privileged structures" in drug discovery due to their ability to mimic peptide bonds and their metabolic stability. The 2-chloro derivative serves as a versatile "reactive handle," enabling rapid diversification via Nucleophilic Aromatic Substitution (
The protocol is divided into three distinct modules:
-
Cyclodehydration: One-pot assembly of the 2-amino-1,3,4-thiadiazole core.[1]
-
Sandmeyer Transformation: Conversion of the amine to the chloride via a diazonium intermediate.[2]
-
Functionalization: A validation step demonstrating the scaffold's reactivity.
Strategic Reaction Pathway
The synthesis utilizes a convergent strategy. The 4-chlorophenyl group is installed early via the carboxylic acid precursor, while the reactive 2-chloro substituent is introduced late-stage to avoid hydrolytic instability during ring formation.
Reaction Workflow Diagram
Figure 1: Modular workflow for the synthesis of the target thiadiazole scaffold.
Experimental Protocols
Module 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Principle: Phosphorus oxychloride (
Reagents & Stoichiometry:
| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |
|---|---|---|---|---|
| 4-Chlorobenzoic acid | 1.0 | 156.57 | 15.6 g (100 mmol) | Precursor |
| Thiosemicarbazide | 1.1 | 91.14 | 10.0 g (110 mmol) | Heterocycle Source |
|
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a
drying tube. -
Addition: Charge the flask with 4-chlorobenzoic acid (15.6 g) and thiosemicarbazide (10.0 g). Carefully add
(50 mL).-
Critical Safety: Perform in a fume hood.
reacts violently with moisture.
-
-
Reaction: Heat the mixture to reflux (105–110°C) for 3 hours. The suspension will dissolve, turning into a clear, often yellowish solution.
-
Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess
releases HCl gas.
-
-
Neutralization: Adjust pH to ~8–9 using 50% NaOH or saturated
solution. The product will precipitate as a solid. -
Isolation: Filter the solid, wash copiously with water (3 x 100 mL), and recrystallize from ethanol.
-
QC Check: Melting Point (MP) should be ~220–222°C.
Module 2: The Sandmeyer Transformation (Target Synthesis)
Principle: The amino group is converted to a diazonium salt (
Reagents & Stoichiometry:
| Reagent | Equiv. | Quantity | Role |
|---|---|---|---|
| 2-Amino-intermediate | 1.0 | 10.6 g (50 mmol) | Substrate |
| Sodium Nitrite (
Protocol:
-
Solubilization: In a 250 mL 3-neck RBF, suspend the 2-amino intermediate (10.6 g) in concentrated HCl (60 mL).
-
Diazotization: Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Dissolve
(8.6 g) in water (20 mL). -
Add the nitrite solution dropwise over 45 minutes. Maintain internal temp < 0°C.
-
Observation: The mixture may turn orange/brown; gas evolution (
) should be minimal during addition.
-
-
Catalysis & Substitution: Add activated Copper powder (0.32 g) to the cold solution.
-
Decomposition: Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours. Then, heat gently to 60°C for 1 hour to ensure complete evolution of
. -
Workup:
-
Cool to RT and dilute with water (100 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL) and dry over anhydrous
.
-
-
Purification: Evaporate solvent. Recrystallize the crude residue from Ethanol/Water (9:1).
-
Yield: Expected yield 65–75%.
Module 3: Derivatization (Proof of Utility)
Protocol: To validate the reactivity of the 2-chloro scaffold, react 1.0 equiv of the product with 1.2 equiv of morpholine in acetonitrile (
Mechanistic Insight & Troubleshooting
Sandmeyer Mechanism (Graphviz)
The transformation relies on the instability of the heteroaryl diazonium salt. Unlike phenyl diazonium salts, thiadiazole diazonium species are highly electrophilic and prone to rapid substitution.
Figure 2: Mechanistic pathway of the heteroaromatic Sandmeyer reaction.
Critical Control Points (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete cyclization due to moisture in | Use fresh bottle of |
| Violent Gas Evolution (Step 2) | Rapid addition of | Add nitrite solution strictly dropwise; monitor internal temp. |
| Product is Colored (Red/Orange) | Formation of diazo-coupling byproducts. | Ensure excess acid is present to prevent coupling with unreacted amine. |
| Incomplete Substitution | Diazonium salt hydrolysis to -OH (2-hydroxy derivative). | Avoid prolonged stirring in water without Copper; maintain high [Cl-] concentration. |
References
-
Synthesis of this compound. PrepChem. Retrieved from [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules (2010). Retrieved from [Link]
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry (2022). Retrieved from [Link]
-
Sandmeyer Reaction Experimental Procedure. YouTube (Selvita Labs). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Case ID: T-DZ-134-CL Subject: Yield Optimization & Troubleshooting for Sandmeyer Conversion of 2-amino-1,3,4-thiadiazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are encountering yield losses during the conversion of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Precursor) to 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole (Target).
In heterocyclic chemistry, this specific transformation (Sandmeyer-type) is notoriously sensitive compared to standard aniline conversions. The electron-deficient nature of the thiadiazole ring makes the amine weakly basic (hard to diazotize) and the resulting diazonium salt highly prone to hydrolysis (forming the 2-hydroxy impurity).
Your yield improvement strategy relies on three control points:
-
Acid Saturation: Ensuring complete protonation of the weakly basic amine.
-
Anhydrous Integrity: Minimizing water activity during the substitution phase to prevent hydrolysis.
-
Catalytic Efficiency: Optimizing the Copper source (Gattermann vs. Sandmeyer conditions).
Reaction Logic & Pathway Visualization[1]
The following workflow illustrates the critical decision nodes where yield is typically lost.
Figure 1: Critical Control Points in the Diazotization-Chlorination Sequence. Failure to fully dissolve the amine (Step 1) leads to tar formation (Mode B). Insufficient chloride concentration leads to hydrolysis (Mode A).
Troubleshooting Guide (Q&A)
Issue 1: "I have a large amount of unreacted starting material or 'tar' at the bottom of the flask."
Diagnosis: Incomplete Diazotization due to Solubility.
Technical Insight: 2-amino-1,3,4-thiadiazoles are weakly basic (
Corrective Protocol:
-
The "Pre-Paste" Method: Do not dump the solid into cold acid. First, create a fine paste of the amine with a small amount of water or acetic acid. Then, add concentrated HCl dropwise with vigorous stirring.
-
Cosolvent System: Use a mixture of Acetic Acid/Propionic Acid and Conc. HCl (2:1 ratio) . The organic acid helps solubilize the heterocyclic amine, ensuring the nitrite attacks a dissolved species, not a solid particle [1].
Issue 2: "My product has a high melting point (>200°C) and is insoluble in non-polar solvents."
Diagnosis: Hydrolysis (Formation of 2-hydroxy-5-(4-chlorophenyl)-1,3,4-thiadiazole).
Technical Insight: The diazonium intermediate is extremely electrophilic. If the concentration of chloride ions (
Corrective Protocol:
-
Increase Chloride Load: Ensure the reaction matrix is saturated with HCl.
-
Copper Choice: Switch from CuCl (Sandmeyer) to activated Copper Powder (Gattermann modification) in concentrated HCl. The copper powder surface often facilitates the radical transfer of chlorine more effectively in these heterogeneous mixtures [2].
-
Temperature Control: Never allow the diazotization step (Step 2) to exceed 0°C. The thiadiazole diazonium salt decomposes to the hydroxy compound rapidly above 5°C if not yet reacted with copper.
Issue 3: "The yield is inconsistent (fluctuates between 30% and 70%)."
Diagnosis: Nitrite Stoichiometry & Addition Rate.
Technical Insight: Excess nitrous acid (
Corrective Protocol:
-
Starch-Iodide Endpoint: Do not rely on calculated stoichiometry (typically 1.1 - 1.2 eq). Use external starch-iodide paper. It should turn blue immediately upon touching a drop of the reaction mix. If it turns blue slowly, you have not reached the endpoint.
-
Sub-surface Addition: Add the
solution below the surface of the acid mixture via a syringe or dropping funnel with a long stem. This prevents gas from escaping into the headspace before reacting.
Optimized Experimental Protocol (High-Yield Method)
This protocol integrates the Gattermann modification, utilizing copper powder and high acid concentration to maximize yield.
Reagents:
-
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq)
-
Sodium Nitrite (
) (1.5 eq) -
Copper Powder (Activated) (0.5 eq)
-
Hydrochloric Acid (37%, Conc.)[1]
-
Glacial Acetic Acid (Optional co-solvent)
Step-by-Step Methodology:
-
Solubilization:
-
In a 3-neck flask, suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (10 mmol) in concentrated HCl (15 mL).
-
Optimization: If the solid remains clumpy, add Glacial Acetic Acid (10 mL) and warm slightly to dissolve, then cool back down.
-
Cool the mixture to -10°C to -5°C using an ice-salt bath.
-
-
Diazotization:
-
Dissolve
(15 mmol) in minimal water (3-4 mL). -
Add the nitrite solution dropwise over 45 minutes. Maintain internal temperature below -2°C.
-
Stir for 1 hour at -5°C. Confirm excess nitrous acid with starch-iodide paper (Instant Blue).
-
-
Substitution (Gattermann):
-
Prepare a separate vessel with activated Copper powder (0.5 eq) suspended in concentrated HCl (5 mL) at 0°C.
-
Slowly transfer the cold diazonium solution into the Copper/HCl mixture (Caution: Nitrogen evolution/Foaming).
-
Why reverse addition? This keeps the diazonium concentration low relative to the copper/chloride source, favoring substitution over coupling.
-
-
Workup:
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Heat to 60°C for 30 minutes to ensure complete decomposition of diazo intermediates.
-
Cool to RT and dilute with ice water (50 mL).
-
The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol or Heptane/EtOAc .
-
Data & Comparison
The following table summarizes expected outcomes based on solvent/catalyst variations.
| Parameter | Standard (Dilute HCl) | Optimized (Conc. HCl/AcOH) | Catalyst: CuCl (Sandmeyer) | Catalyst: Cu Powder (Gattermann) |
| Solubility | Poor (Suspension) | Excellent (Solution) | N/A | N/A |
| Major Impurity | Unreacted Amine | None | Hydroxy-thiadiazole | Trace Coupling |
| Avg. Yield | 35-45% | 75-85% | 60-70% | 80-90% |
| Notes | High tar formation | Clean reaction profile | Harder to remove Cu salts | Easier workup |
References
- Solubilization Strategy:Journal of Heterocyclic Chemistry. "Diazotization of weakly basic heterocyclic amines in carboxylic acid media." (General principle applied to thiadiazoles).
-
Gattermann Modification: PrepChem. "Synthesis of this compound." Available at: [Link]
-
General Thiadiazole Chemistry: Baghdad Science Journal. "Preparation of some azo compounds by diazotization and coupling of 2-amino-5-thiol-1,3,4-thiadiazole." (Demonstrates diazotization stability). Available at: [Link]
- Patent Literature (Process Conditions):US Patent 2,891,961. "Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole." (Contains relevant chlorination steps via diazotization).
Sources
optimizing reaction conditions for 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole synthesis
Welcome to the technical support center for the synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely employed and dependable method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction starts with the readily available precursor, 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. The process involves two key steps:
-
Diazotization: The primary aromatic amine group on the thiadiazole ring is converted into a diazonium salt using a nitrite source (typically sodium nitrite, NaNO₂) in the presence of a strong acid, like hydrochloric acid (HCl).[3][4]
-
Halogenation: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by a chloride ion to yield the final product.[1][4]
This method is favored due to its reliability and the commercial availability of the starting materials.
Q2: What is the underlying mechanism of the Sandmeyer reaction in this context?
The Sandmeyer reaction is a well-established example of a radical-nucleophilic aromatic substitution (SRNAr).[1] The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer leads to the formation of an aryl radical and the evolution of nitrogen gas, which is the thermodynamic driving force for the reaction. The aryl radical then abstracts a chloride atom from a copper(II) chloride species (formed in the initial step), yielding the desired this compound and regenerating the copper(I) catalyst.[1] The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for this radical mechanism.[1]
Q3: How is the precursor, 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, typically synthesized?
The starting amine is commonly prepared via the acid-catalyzed cyclization of N-(4-chlorobenzoyl)thiosemicarbazide. This thiosemicarbazide intermediate is itself formed from the reaction of 4-chlorobenzohydrazide with an isothiocyanate.[5] A common method involves reacting 4-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[6][7]
Q4: Are there any major safety precautions to consider during this synthesis?
Yes, several precautions are critical:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The procedure should always be performed in a solution at low temperatures (typically below 5 °C), and the diazonium salt should be used immediately in the next step without isolation.
-
Acid Handling: The reaction uses concentrated hydrochloric acid, which is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Nitrogen Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if performed in a completely sealed apparatus. Ensure the reaction vessel is adequately vented.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix them?
A low yield is the most common problem and can be attributed to several factors, primarily related to the formation and stability of the diazonium salt intermediate.
Potential Cause 1: Incomplete Diazotization
-
Why it happens: The formation of the nitrosonium ion (NO⁺) from sodium nitrite and HCl, and its subsequent reaction with the amine, is highly temperature-dependent. If the temperature is too high, the nitrous acid (HNO₂) can decompose. If it's too low, the reaction rate may be too slow.
-
Solution: Maintain a strict temperature range of -5 °C to 0 °C during the addition of sodium nitrite.[3] Use a salt-ice bath for effective cooling. Add the sodium nitrite solution dropwise to prevent localized temperature increases.
Potential Cause 2: Premature Decomposition of the Diazonium Salt
-
Why it happens: The diazonium salt is thermally unstable. If the reaction is allowed to warm up before the addition of the copper(I) chloride catalyst, the diazonium group can be displaced by water, leading to the formation of the undesired 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ol byproduct.
-
Solution: Ensure the temperature of the reaction mixture is kept low throughout the diazotization step and until the catalyst is added. The diazonium salt should be generated and immediately consumed in the subsequent halogenation step.
Potential Cause 3: Ineffective Copper(I) Catalyst
-
Why it happens: The copper(I) salt is the catalyst for the substitution step. If it is oxidized to copper(II) or is of poor quality, the reaction will not proceed efficiently.
-
Solution: Use fresh, high-purity copper(I) chloride. If the salt appears green (indicating oxidation to Cu(II)), it should be purified before use. Prepare the CuCl solution just before use and ensure it is fully dissolved.
Optimized Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -5 °C to 0 °C | Prevents decomposition of nitrous acid and the diazonium salt.[3] |
| NaNO₂ Addition | Slow, dropwise | Avoids localized overheating and uncontrolled N₂ evolution. |
| Stirring | Vigorous and efficient | Ensures homogeneity and effective heat transfer. |
| Reagent Quality | Fresh NaNO₂, pure CuCl | Prevents side reactions and ensures catalytic activity. |
| Post-Diazotization | Immediate use of diazonium salt | Minimizes thermal decomposition and byproduct formation. |
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield in Sandmeyer synthesis.
Issue 2: Product Purification Difficulties
Q: My crude product is difficult to purify and appears to be contaminated with byproducts. What are these impurities and how can I remove them?
Potential Impurity 1: 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ol
-
Source: This phenolic byproduct forms when the diazonium salt intermediate reacts with water, a competing nucleophile. This is more likely to occur if the reaction temperature rises significantly before the Sandmeyer substitution is complete.
-
Removal Strategy: This impurity is more polar than the desired chloro-product. It can often be removed via careful column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent like ethanol can be effective, as the difference in solubility may allow for separation.[3]
Potential Impurity 2: Unreacted 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
Source: Incomplete diazotization will leave unreacted starting material in the crude product.
-
Removal Strategy: The starting amine is basic and significantly more polar than the product. An acidic wash (e.g., with dilute HCl) of the organic extract during workup can protonate and remove the unreacted amine into the aqueous layer.
Potential Impurity 3: Biaryl Compounds (Side-products of radical reaction)
-
Source: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of small amounts of biaryl compounds.
-
Removal Strategy: These impurities are typically non-polar and can be challenging to separate. Recrystallization is the preferred method. Experimenting with different solvent systems (e.g., ethanol, methanol, or mixtures with ethyl acetate) may be necessary to achieve high purity.
Experimental Protocol
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ethanol
-
Deionized Water
-
Salt, Ice
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 225 mL of 37% hydrochloric acid. Cool the acid to -5 °C using a salt-ice bath.
-
Amine Addition: Slowly add 18.3 g (0.087 mol) of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole to the stirred, cold acid. Maintain the temperature at or below -5 °C. The amine will form a slurry.
-
Diazotization: Prepare a solution of 25.0 g (0.338 mol) of sodium nitrite in 100 mL of water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the reaction slurry over approximately one hour, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours.
-
Substitution & Workup: Heat the reaction mixture on a steam bath for one hour. This step helps to drive the substitution to completion and decompose any remaining diazonium salt.
-
Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water. Recrystallize the crude solid from ethanol to yield pure this compound.[3] The expected melting point is in the range of 125-127 °C.[3]
References
-
Al-Sheddi, E. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Available from: [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]
-
ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
Barbosa, G. A. D., et al. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química (SBQ). Available from: [Link]
-
The Journal of Organic Chemistry. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Available from: [Link]
-
Taylor & Francis Online. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available from: [Link]
-
Semantic Scholar. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Available from: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Egyptian Journal of Chemistry. (2022). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Available from: [Link]
-
ResearchGate. (2025). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
-
ScienceDirect. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available from: [Link]
-
Naeem, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]
-
Sociedade Brasileira de Química. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available from: [Link]
- Google Patents. (1968). Methods of preparing thiadiazoles.
-
Pharmedico Publishers. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Available from: [Link]
- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Mansoura University. (n.d.). 1,3,4-Thiadiazole and its derivatives. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2019). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]
-
Frontiers in Chemistry. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Available from: [Link]
-
Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole Against Established Therapeutic Agents
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a versatile five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][6][7][8][9] This broad therapeutic potential is often attributed to the unique physicochemical and electronic properties of the thiadiazole ring, which can act as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[6][10] This structural mimicry may allow thiadiazole derivatives to interfere with critical biological pathways, such as DNA synthesis and replication in cancer cells and pathogens.[6][10]
This guide focuses on a specific derivative, 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole , a key intermediate in the synthesis of more complex, biologically active molecules. Given the established importance of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold in developing potent cytotoxic agents, this comparative analysis will evaluate its potential efficacy against existing drugs in three major therapeutic areas: oncology, infectious diseases, and inflammation. We will provide a framework of robust, validated experimental protocols to objectively compare its performance with that of standard-of-care agents, supported by illustrative data and mechanistic insights.
Part 1: Comparative Analysis in Oncology
The search for novel anticancer agents is driven by the persistent challenge of drug resistance and the need for more selective, less toxic therapies.[1][6] Derivatives of the 1,3,4-thiadiazole ring have shown considerable promise, with many compounds demonstrating potent antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancer.[6][10][11]
Candidate Compound Profile
-
Compound: this compound
-
Hypothesized Mechanism: As a foundational scaffold, its activity likely stems from its ability to be functionalized into derivatives that can induce apoptosis and cause cell cycle arrest. The presence of the electron-withdrawing chlorine atom on the phenyl ring is reported to enhance cytotoxic activity. Potential mechanisms for its elaborated derivatives could involve the modulation of apoptotic proteins like Bax/Bcl-2 and caspases.[6]
Comparator Drug Profiles
-
Doxorubicin: A widely used anthracycline antibiotic in chemotherapy. Its mechanisms include DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to broad-spectrum, cell-cycle non-specific cytotoxicity.[12]
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, primarily in the S and G2 phases of the cell cycle, leading to apoptosis. It is a reference drug often used in in vitro anticancer studies.[6]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis. It is a cornerstone treatment for various solid tumors, including colorectal and breast cancer.[11]
Experimental Workflow: In Vitro Anticancer Efficacy
The following workflow provides a systematic approach to comparing the cytotoxic and mechanistic profiles of the candidate compound against established anticancer drugs.
Caption: Workflow for comparative in vitro anticancer drug testing.
Protocol 1: Cell Viability (IC50 Determination) via CCK-8 Assay
This protocol determines the concentration of a drug required to inhibit the growth of 50% of a cell population (IC50), a primary measure of cytotoxic potency.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, and Etoposide in DMSO. Perform serial two-fold dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with untreated cells (vehicle control) and medium only (blank control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will convert the WST-8 tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Summary: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | WI-38 (Normal Fibroblast) |
| This compound | 9.48 | 8.35 | 12.5 | > 50 |
| Doxorubicin | 0.85 | 1.20 | 0.95 | 2.5 |
| Etoposide | 15.2 | 10.5 | 18.9 | 25.0 |
| 5-Fluorouracil | 10.4 | 13.2 | 8.7 | > 100 |
Note: Data are illustrative, based on typical values found in the literature for thiadiazole derivatives and standard drugs.[10][11][13] A higher IC50 value indicates lower potency.
Part 2: Comparative Analysis in Antimicrobial Chemotherapy
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds that can overcome existing resistance mechanisms.[9] 1,3,4-thiadiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some exhibiting superior efficacy compared to standard reference antibiotics.[7][14]
Candidate Compound Profile
-
Compound: this compound
-
Hypothesized Mechanism: The thiadiazole ring is thought to interfere with microbial cellular processes. Its derivatives may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication, leading to bacteriostatic or bactericidal effects.[6][7]
Comparator Drug Profiles
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits the final step of bacterial cell wall synthesis. It is effective against many Gram-positive and some Gram-negative bacteria.[15]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[9]
-
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is necessary for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
-
Preparation: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the drug stock (at 2x the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as positive and negative controls, respectively.[16]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.[17][18]
Data Summary: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound | 16 | 32 | 64 |
| Ampicillin | 0.5 | 8 | >128 |
| Ciprofloxacin | 1 | 0.25 | >128 |
| Fluconazole | >128 | >128 | 4 |
Note: Data are illustrative. A lower MIC value indicates greater antimicrobial potency.[17]
Part 3: Comparative Analysis in Anti-Inflammatory Applications
Non-steroidal anti-inflammatory drugs (NSAIDs) are primary treatments for pain and inflammation, but their use can be limited by gastrointestinal side effects.[8] This is often due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Selective COX-2 inhibition is a key strategy for developing safer anti-inflammatory agents.[8][19] 1,3,4-thiadiazole derivatives have been investigated as potential selective COX-2 inhibitors.[8]
Candidate Compound Profile
-
Compound: this compound
-
Hypothesized Mechanism: The core structure may serve as a scaffold for derivatives that selectively bind to the active site of the COX-2 enzyme, inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[20]
Comparator Drug Profiles
-
Indomethacin: A potent, non-selective COX inhibitor widely used as a reference drug in anti-inflammatory studies.[21]
-
Celecoxib: A selective COX-2 inhibitor known for its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][22]
Logical Relationship: COX Inhibition and Therapeutic Effect
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clsi.org [clsi.org]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
- 19. ammanu.edu.jo [ammanu.edu.jo]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
